molecular formula C15H19N3O B2636711 N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 922983-04-8

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B2636711
CAS No.: 922983-04-8
M. Wt: 257.337
InChI Key: DOSDZJBSZOWYKS-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves the reaction of 1-methylindole with piperidine-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)methylacetamide
  • N-(1-methyl-1H-indol-3-yl)ethylcarboxamide
  • N-(1-methyl-1H-indol-3-yl)propylcarboxamide

Uniqueness

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is unique due to its specific structural features, such as the piperidine ring attached to the indole moiety. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-17-11-13(12-7-3-4-8-14(12)17)16-15(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSDZJBSZOWYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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